molecular formula C18H18O4 B049246 (E)-4-methyl-6-(3-methyl-1,4-dioxonaphthalen-2-yl)hex-4-enoic acid CAS No. 34185-71-2

(E)-4-methyl-6-(3-methyl-1,4-dioxonaphthalen-2-yl)hex-4-enoic acid

Cat. No. B049246
CAS RN: 34185-71-2
M. Wt: 298.3 g/mol
InChI Key: BCNIZSHMXASUGF-YRNVUSSQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-methyl-6-(3-methyl-1,4-dioxonaphthalen-2-yl)hex-4-enoic acid, commonly known as MDN-001, is a synthetic compound with potential therapeutic applications. This compound belongs to the class of naphthalene derivatives and has been studied for its anti-inflammatory and anti-cancer properties.

Mechanism Of Action

The mechanism of action of MDN-001 involves the inhibition of the NF-κB signaling pathway, which plays a crucial role in the regulation of inflammation and cancer cell survival. MDN-001 inhibits the activation of NF-κB by preventing the phosphorylation and degradation of IκBα, a protein that plays a key role in the regulation of NF-κB activity.

Biochemical And Physiological Effects

MDN-001 has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as TNF-α and IL-6, which play a key role in the development of inflammatory diseases. Additionally, MDN-001 has been found to induce apoptosis in cancer cells, which can potentially lead to the development of novel anti-cancer therapies.

Advantages And Limitations For Lab Experiments

One of the advantages of using MDN-001 in lab experiments is its potential therapeutic applications in the treatment of inflammatory diseases and cancer. However, one of the limitations of using MDN-001 in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for the study of MDN-001. One potential direction is the development of novel anti-inflammatory therapies using MDN-001 as a lead compound. Additionally, MDN-001 could potentially be used as a therapeutic agent in the treatment of various types of cancer. Further research is needed to fully understand the potential therapeutic applications of MDN-001 and its mechanism of action.

Synthesis Methods

MDN-001 can be synthesized using a multi-step procedure involving the condensation of 2-naphthoic acid with 2,2-dimethyl-1,3-dioxane-4,6-dione followed by the Wittig reaction with 4-methylhex-4-enoic acid. The resulting compound is then purified using column chromatography to obtain the final product.

Scientific Research Applications

MDN-001 has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. Additionally, MDN-001 has been found to have anti-cancer properties by inducing apoptosis in cancer cells.

properties

IUPAC Name

(E)-4-methyl-6-(3-methyl-1,4-dioxonaphthalen-2-yl)hex-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c1-11(8-10-16(19)20)7-9-13-12(2)17(21)14-5-3-4-6-15(14)18(13)22/h3-7H,8-10H2,1-2H3,(H,19,20)/b11-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCNIZSHMXASUGF-YRNVUSSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-methyl-6-(3-methyl-1,4-dioxonaphthalen-2-yl)hex-4-enoic acid

CAS RN

51732-61-7
Record name Vitamin K1 aglycone I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051732617
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.